molecular formula C21H15N3O3S B2797463 N-[5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]-9H-xanthene-9-carboxamide CAS No. 1351620-74-0

N-[5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]-9H-xanthene-9-carboxamide

Cat. No.: B2797463
CAS No.: 1351620-74-0
M. Wt: 389.43
InChI Key: RAXLZOOUZVTCTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]-9H-xanthene-9-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a xanthene core, which is known for its fluorescent properties, and an oxadiazole ring, which is often associated with biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]-9H-xanthene-9-carboxamide typically involves multiple steps, starting with the preparation of the xanthene core and the oxadiazole ring separately, followed by their coupling.

    Preparation of the Xanthene Core: The xanthene core can be synthesized through a condensation reaction involving phthalic anhydride and resorcinol under acidic conditions.

    Formation of the Oxadiazole Ring: The oxadiazole ring is usually formed by the cyclization of a hydrazide with a carboxylic acid derivative in the presence of a dehydrating agent such as phosphorus oxychloride.

    Coupling Reaction: The final step involves coupling the xanthene core with the oxadiazole ring through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for reagent addition and product isolation.

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield hydrazides.

    Substitution: The xanthene core can undergo electrophilic substitution reactions, particularly at the aromatic positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., aluminum chloride) and can be carried out under reflux conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydrazides.

    Substitution: Various substituted xanthenes depending on the electrophile used.

Scientific Research Applications

N-[5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]-9H-xanthene-9-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a fluorescent probe due to its xanthene core, which exhibits strong fluorescence.

    Biology: Investigated for its potential as a bioactive molecule, particularly in antimicrobial and anticancer research.

    Medicine: Explored for its potential therapeutic effects, including its role as a drug candidate for various diseases.

    Industry: Utilized in the development of fluorescent dyes and sensors for analytical applications.

Mechanism of Action

The mechanism of action of N-[5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and oxidative stress, depending on its specific application.

Comparison with Similar Compounds

Similar Compounds

  • N-[5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenoxypropanamide
  • N-[5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide

Uniqueness

N-[5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]-9H-xanthene-9-carboxamide stands out due to its unique combination of a fluorescent xanthene core and a bioactive oxadiazole ring, making it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-[5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O3S/c1-12-10-17(28-11-12)20-23-24-21(27-20)22-19(25)18-13-6-2-4-8-15(13)26-16-9-5-3-7-14(16)18/h2-11,18H,1H3,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAXLZOOUZVTCTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C2=NN=C(O2)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.